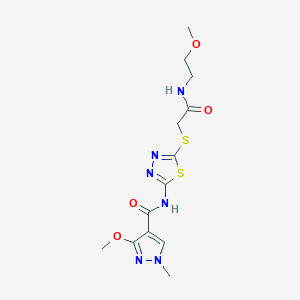
3-methoxy-N-(5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H18N6O4S2 and its molecular weight is 386.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-methoxy-N-(5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is a novel derivative that integrates the biological activities of both the thiadiazole and pyrazole scaffolds. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation, cancer progression, and microbial resistance. The presence of the thiadiazole moiety is particularly notable for its diverse pharmacological effects, including:
- Antimicrobial Activity: Thiadiazole derivatives have shown significant antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell wall synthesis or function.
- Anticancer Potential: Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as MAPK and PI3K/Akt .
Biological Activity Overview
Antimicrobial Activity
A study conducted by Upadhyay and Mishra demonstrated that derivatives containing the thiadiazole moiety exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics .
Anticancer Properties
Research published in Frontiers in Chemistry highlighted the anticancer potential of thiadiazole derivatives. In vitro assays revealed that the compound significantly inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity . The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.
Anti-inflammatory Effects
In an animal model of inflammation, compounds similar to the one discussed showed reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential therapeutic role in managing inflammatory diseases .
Propiedades
IUPAC Name |
3-methoxy-N-[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O4S2/c1-19-6-8(11(18-19)23-3)10(21)15-12-16-17-13(25-12)24-7-9(20)14-4-5-22-2/h6H,4-5,7H2,1-3H3,(H,14,20)(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOFKEJWBIAMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














